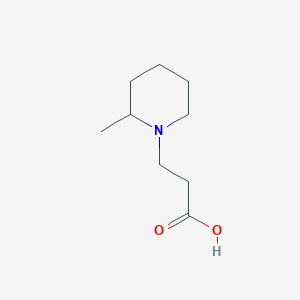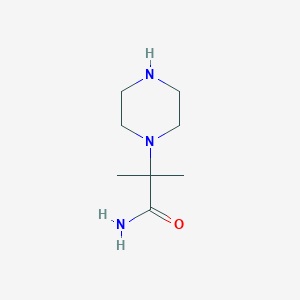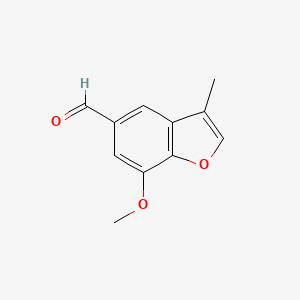
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde is represented by the linear formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c1-7-6-14-11-9(7)3-8(5-12)4-10(11)13-2/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde include a molecular weight of 206.2 and a melting point of 213-215 °C . The compound is in powder form .Scientific Research Applications
Synthesis and Optical Properties
7-Methoxy-3-methyl-5-benzofurancarboxaldehyde has been used in the synthesis of various organic compounds. For instance, it has been involved in creating aluminum and zinc complexes with enhanced thermal stability and solubility in organic solvents. These complexes exhibit photoluminescence, making them potentially useful in optical applications (Barberis & Mikroyannidis, 2006).
Molecular Structure Studies
The molecular structure of derivatives of 7-methoxy-3-methyl-5-benzofurancarboxaldehyde has been analyzed through X-ray diffraction and spectroscopy. Such studies provide insights into the electronic properties of these compounds, which is crucial for their application in material science and chemistry (Gumus et al., 2018).
Natural Product Isolation
This compound is also found in natural sources. For instance, it has been isolated from the seeds of Styrax macranthus and analyzed for its structure using spectral and chemical methods. Understanding its presence and role in natural products can lead to insights into plant chemistry and potential pharmacological applications (Luo et al., 2007).
Cytotoxic Activity
Research has also been conducted on derivatives of 7-methoxy-3-methyl-5-benzofurancarboxaldehyde for their cytotoxic potential. Some derivatives have shown significant activity against human cancer cell lines, indicating potential use in cancer research and therapy (Kossakowski et al., 2005).
Antimicrobial Properties
Derivatives of this compound have been synthesized and assessed for their antimicrobial properties. This research is crucial in developing new antibiotics and understanding how structural variations in molecules affect their biological activity (Ostrowska et al., 2013).
Safety and Hazards
properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-9(7)3-8(5-12)4-10(11)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEVXGUFGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



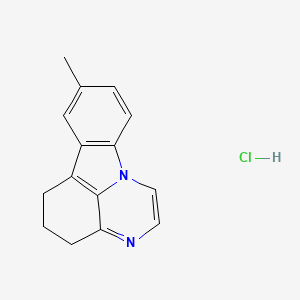
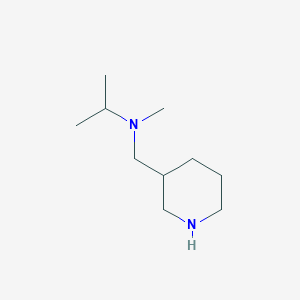
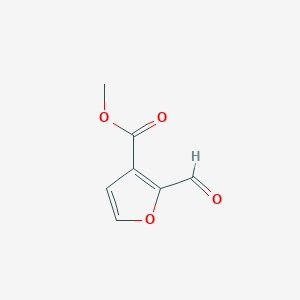

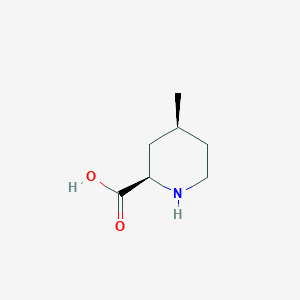
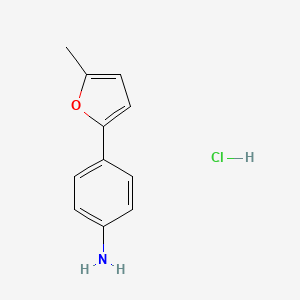

![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B3023016.png)
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)


